4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBTUVIXRNHQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as a metalloproteinase inhibitor , which is significant in the treatment of diseases involving tissue remodeling, such as cancer and arthritis. Metalloproteinases are enzymes that degrade extracellular matrix components, and their inhibition can prevent tumor invasion and metastasis .
Neuroscience Research
Due to the piperidine moiety, this compound may exhibit neuroprotective effects. Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inhibiting specific pathways involved in inflammation could make it valuable in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Case Study 1: Metalloproteinase Inhibition
A study published in 2007 demonstrated that similar compounds effectively inhibited metalloproteinases, leading to reduced tumor growth in animal models. The specific mechanisms involved were linked to the modulation of signaling pathways associated with cancer progression .
Case Study 2: Neuroprotective Effects
In a recent pharmacological study, derivatives of piperidine were shown to enhance cognitive function in rodent models of Alzheimer’s disease. The mechanisms included modulation of acetylcholine levels and protection against oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and structurally analogous derivatives.
Structural and Physicochemical Comparison
Preparation Methods
Byproduct Formation During Sulfonation
Over-sulfonation may occur if excess MsCl is used. Mitigation strategies include:
Mitsunobu Reaction Efficiency
The reaction’s sensitivity to moisture necessitates anhydrous conditions. Pre-drying THF over molecular sieves and using fresh DEAD improve yields.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Alkylation | N-Alkylation → Sulfonation | 70 | 95 |
| One-Pot Sulfonation | Concurrent steps | 65 | 90 |
| Mitsunobi-Centric | Ether coupling focus | 75 | 98 |
Industrial-Scale Considerations
For large-scale synthesis (>1 kg):
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling the piperidinyloxy-sulfonamide moiety to the pyran-2-one core. Key steps include:
- Sulfonylation of Piperidine: React 2-chlorophenylmethanesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
- Etherification: Couple the sulfonamide-piperidine intermediate with 4-hydroxy-6-methylpyran-2-one using a Mitsunobu reaction (e.g., DIAD/TPP) or nucleophilic substitution (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity.
Optimization Tips:
Q. Which spectroscopic methods are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass for C₁₈H₂₀ClNO₅S [M+H]⁺: 414.0825 (calc.), ±2 ppm tolerance .
- X-ray Crystallography: Resolve stereochemistry of the piperidine ring and sulfonamide orientation (e.g., C–O bond length ~1.43 Å in similar structures) .
Q. What storage conditions are recommended to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the lactone or sulfonamide .
- Humidity Control: Use desiccants (silica gel) to minimize moisture-induced degradation.
- Solubility Considerations: For long-term storage in solution, use anhydrous DMSO or acetonitrile (avoid aqueous buffers unless stabilized at pH 4–6) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Purity: Validate via HPLC (C18 column, 65:35 methanol/buffer pH 4.6 mobile phase) to confirm ≥95% purity .
- Experimental Design:
- Control for organic degradation (e.g., refrigerate samples during assays to stabilize labile groups like the lactone ring) .
- Use standardized cell lines/assay protocols (e.g., fixed incubation times) to reduce variability .
- Data Validation: Apply statistical tools (e.g., ANOVA for inter-study comparisons) and replicate experiments under identical conditions .
Q. What strategies enhance the pharmacokinetic properties of the sulfonamide-piperidine moiety?
Methodological Answer:
- Bioisosteric Replacement:
- Prodrug Design: Introduce ester linkages at the pyran-2-one oxygen for controlled release in vivo .
- In Vitro ADME Screening:
Q. What in silico methodologies predict reactivity and metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict nucleophilic attack sites (e.g., lactone carbonyl susceptibility) .
- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites (e.g., piperidine methyl groups) .
- QSAR Modeling: Train models using datasets of similar pyran-2-one derivatives to correlate structural features (e.g., substituent electronegativity) with metabolic half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
